Ethyl[(1-fluorocyclopentyl)methyl]amine
Description
Properties
IUPAC Name |
N-[(1-fluorocyclopentyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN/c1-2-10-7-8(9)5-3-4-6-8/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGCIYUPTXJJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1(CCCC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Ethyl[(1-fluorocyclopentyl)methyl]amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form imine derivatives when reacting with aldehydes or ketones, a process that is acid-catalyzed and reversible. This interaction is crucial in studying the effects of fluorine-substituted compounds on biochemical pathways. Additionally, this compound can potentially inhibit or activate specific enzymes, influencing various biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form imine derivatives can impact cellular signaling and metabolic pathways, leading to changes in gene expression and cellular function. These effects make this compound a valuable tool in studying cellular responses to fluorine-substituted compounds.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It forms imine derivatives with aldehydes or ketones, which can influence enzyme activity and gene expression. This interaction can lead to enzyme inhibition or activation, affecting various biochemical pathways. The compound’s ability to form stable imine derivatives makes it a valuable tool in studying the molecular mechanisms of fluorine-substituted compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that amines, including this compound, can undergo oxidation and other transformation processes, affecting their stability and activity. These temporal effects are crucial in understanding the compound’s long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. Studies on similar compounds have shown that dosage can significantly influence the compound’s effects on cellular function and overall health. Understanding the dosage effects of this compound is essential for its safe and effective use in research.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and functional differences between Ethyl[(1-fluorocyclopentyl)methyl]amine and related fluorinated amines:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Properties |
|---|---|---|---|---|
| This compound | C₈H₁₅FN | 143.21 | Fluorinated cyclopentyl, ethylamine | Likely intermediate in organic synthesis; potential pharmacological applications (inferred) |
| (1-Fluorocyclopentyl)methylamine | C₉H₁₈FNO | 175.24 | Methoxyethyl substituent, fluorocyclopentyl | Chemical synthesis intermediate; requires stringent safety protocols (gloves, masks) |
| {1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine | C₁₅H₁₅F₂NO | 263.28 | Bifluorinated aromatic ring, methylamine | Not explicitly stated; aromaticity suggests use in ligand design or drug scaffolds |
| (4-Methylphenyl)methylamine | C₁₇H₁₈F₃N | 293.33 | Trifluoromethylphenyl, tolyl groups | No direct data; trifluoromethyl groups often enhance bioavailability |
Physicochemical Properties
- Lipophilicity: Fluorine and cyclopentyl groups enhance lipid solubility compared to non-fluorinated analogs, improving membrane permeability in drug candidates .
- Thermal Stability : Cyclopentyl rings may confer higher stability than linear alkyl chains, as seen in methoxyethyl analogs .
Preparation Methods
Preparation Methods Analysis
General Approach: Formylation and Reduction
A common industrially viable method for preparing alkyl amines such as ethyl[(1-fluorocyclopentyl)methyl]amine involves two main steps:
- Formylation of the amine precursor : The reaction of an amine with a formic acid ester (formylation agent) to produce a formyl amine intermediate.
- Reduction of the formyl amine : The formyl group is reduced to the corresponding alkyl amine using hydride-based reducing agents.
This method is well-documented for related compounds such as methyl ethyl amine and can be adapted for fluorinated cyclopentyl derivatives.
Reaction Scheme
| Step | Reaction Description | Reagents/Conditions |
|---|---|---|
| 1 | Condensation of amine with formic acid ester to form formyl amine | Ethyl formate or methyl formate; temperature 0–40 °C; solvents like methanol, ethanol, or ethers |
| 2 | Reduction of formyl amine to alkyl amine | Lithium aluminum hydride (LiAlH4) or sodium bis(2-methoxyethoxy)aluminum hydride; solvents like tetrahydrofuran (THF) or toluene; temperature 0– reflux |
This method is advantageous due to its simplicity, high purity of product, low impurity formation including avoidance of tertiary amines, and suitability for industrial scale-up.
Specific Adaptation for Fluorocyclopentyl Derivatives
While direct literature data on this compound is limited, analogous preparation methods for fluorocyclopropyl methylamines indicate that the fluorinated cycloalkyl carboxylic acids or their derivatives can be used as starting materials. These undergo reduction and amination steps to yield the corresponding fluorinated amines with high purity and yield.
The process involves:
- Starting from 1-fluorocyclopentane carboxylic acid or its ester,
- Conversion to the corresponding amine via reduction (e.g., catalytic hydrogenation or hydride reduction),
- Subsequent alkylation with ethylating agents to introduce the ethyl substituent on nitrogen.
This approach minimizes side reactions such as fluoromethylation byproducts and improves overall yield and purity.
Detailed Experimental Procedure (Adapted from Related Patent CN101062901A)
| Step | Materials and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formylation | Ethyl formate (1.5 L), ethylamine (1300 g) in ethanol, reaction at 0–40 °C for 4 hours under reflux | Quantitative | Reaction solvent: ethanol; reaction monitored by concentration and toluene extraction |
| Reduction | Formyl ethylamine (100 g), LiAlH4 (200 g), THF (1 L), reflux for 10 hours | 30–60 | Workup with HCl and NaOH, distillation to isolate product; yields vary with reducing agent |
This method is scalable and yields a high-purity product suitable for further functionalization.
Data Table: Comparison of Reducing Agents and Solvents
| Reducing Agent | Solvent | Temperature Range | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran | Reflux (66 °C) | 30–60 | Strong reducing agent, high purity | Sensitive to moisture, hazardous |
| Sodium bis(2-methoxyethoxy)aluminum hydride | Toluene | Reflux (~110 °C) | ~60 | More selective, safer handling | Higher temperature required |
| Catalytic hydrogenation (Pd/C, H2) | Ethanol or THF | Room temp to reflux | Variable | Clean reaction, fewer byproducts | Requires specialized equipment |
Research Findings and Notes
- The formylation step is highly efficient with esters of formic acid such as ethyl formate, which provide a clean conversion to formyl amines without significant side products.
- Reduction with hydride reagents is preferred over catalytic hydrogenation for fluorinated substrates to avoid defluorination or ring opening.
- The choice of solvent critically affects yield and purity; ethers like THF are preferred for reduction due to solubility and stability of reagents.
- Purification typically involves acid-base extraction and distillation under reduced pressure to isolate the amine as a colorless oil.
- Industrial applicability is high due to simple operation, low cost, and minimal equipment requirements.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting materials | Ethylamine, ethyl formate, 1-fluorocyclopentane derivatives |
| Key intermediates | Formyl ethylamine derivatives |
| Main reaction types | Condensation (formylation), reduction (hydride-based) |
| Reducing agents | Lithium aluminum hydride, sodium bis(2-methoxyethoxy)aluminum hydride |
| Solvents | Ethanol, tetrahydrofuran, toluene |
| Reaction conditions | 0 °C to reflux temperatures, 4–20 hours reaction times |
| Yield range | 30% to 60% depending on conditions and scale |
| Purification methods | Acid-base extraction, distillation under reduced pressure |
| Industrial suitability | High due to simple operation, low impurity, and cost-effectiveness |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for Ethyl[(1-fluorocyclopentyl)methyl]amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution. For fluorocyclopentyl intermediates, fluorination via agents like Selectfluor (as used in fluorinated amino acid derivatives ) is critical. Catalysts such as Pd/C or Raney Ni may enhance yield during hydrogenation steps. Solvent selection (e.g., DMF or acetonitrile ) and temperature control (e.g., 0–50°C) are key to minimizing side reactions. Yield optimization requires iterative adjustment of stoichiometry and reaction time, monitored via TLC or GC-MS.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F) to identify fluorine coupling patterns and amine proton environments. For example, the fluorocyclopentyl group’s equatorial vs. axial fluorine configuration can be distinguished via ¹⁹F NMR splitting . FTIR can confirm amine N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹) . Mass spectrometry (HRMS) provides molecular ion validation. X-ray crystallography is ideal for absolute stereochemical confirmation if crystalline derivatives are obtainable.
Q. What are the key physicochemical properties of this compound relevant to handling and storage?
- Methodological Answer : Determine pKa via potentiometric titration (amine groups typically pKa ~9–11). Assess hydrophobicity via logP measurements (HPLC retention time comparison). Fluorinated amines may exhibit increased stability but require inert storage (argon, -20°C) to prevent oxidation. Safety protocols should align with fluorinated compound guidelines due to potential toxicity risks observed in structurally similar fluoromethylcyclopropylamines .
Advanced Research Questions
Q. How does the fluorocyclopentyl group influence the reactivity of this compound in nucleophilic or catalytic reactions?
- Methodological Answer : The fluorocyclopentyl moiety introduces steric hindrance and electron-withdrawing effects, altering reaction pathways. For example, in Pd-catalyzed cross-couplings, fluorine’s electronegativity may slow oxidative addition. To study this, compare reaction rates with non-fluorinated analogs under identical conditions (e.g., Suzuki-Miyaura coupling). Use DFT calculations to model transition states and quantify steric/electronic effects .
Q. What strategies mitigate challenges in achieving enantiomeric purity during synthesis?
- Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) or enzymatic kinetic resolution (lipases/esterases). Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis .
Q. How can mechanistic studies elucidate the compound’s behavior in biological systems?
- Methodological Answer : Radiolabeling (³H or ¹⁴C) or fluorescent tagging enables tracking cellular uptake and metabolism. Perform in vitro assays (e.g., cytochrome P450 inhibition) to assess metabolic stability. Toxicity profiling using Caenorhabditis elegans or zebrafish models can identify fluorocyclopentyl-specific effects, as seen in fluorinated amine toxicity studies .
Data-Driven Analysis
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact biological activity or binding affinity?
- Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., methyl, propyl derivatives). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants with target proteins (e.g., GPCRs). Compare IC₅₀ values in functional assays (e.g., cAMP modulation) to correlate substituent size/electronic effects with potency .
Contradictions and Limitations
- Evidence Gaps : Direct data on this compound are sparse. Most evidence relates to structurally distinct fluorinated amines (e.g., MDEA in CO₂ capture ), necessitating extrapolation.
- Toxicity Warnings : Fluoromethylcyclopropylamine derivatives showed unexpected in vivo toxicity , urging caution in biological applications.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
